
2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of biphenyl derivatives with bromophenyl derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(4-biphenylyl)-1,3,5-triazine: Similar structure but lacks the bromophenyl group.
2,4-Di(4-biphenylyl)-6-phenyl-1,3,5-triazine: Similar structure but lacks the bromine atom.
Uniqueness
The presence of the bromophenyl group in 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine distinguishes it from other triazines, potentially leading to unique chemical properties and applications. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s reactivity and functionality.
Properties
Molecular Formula |
C33H22BrN3 |
|---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4,6-bis(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H22BrN3/c34-30-14-8-7-13-29(30)33-36-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)35-32(37-33)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H |
InChI Key |
PKJMFHDMIJZFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4Br)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

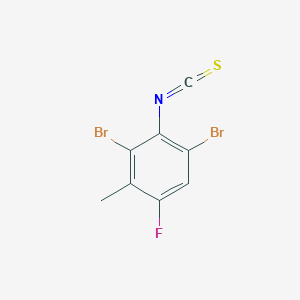
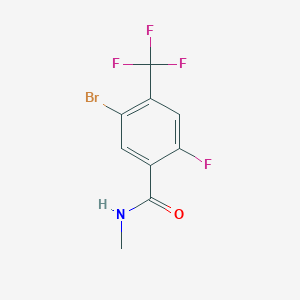
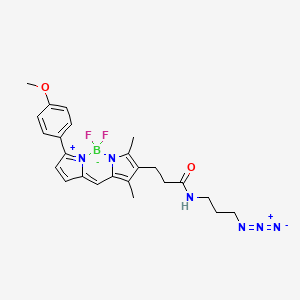
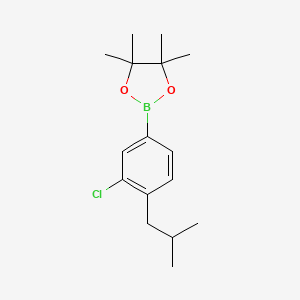
![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)
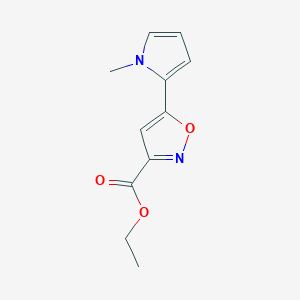

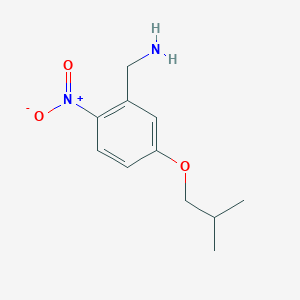
![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)
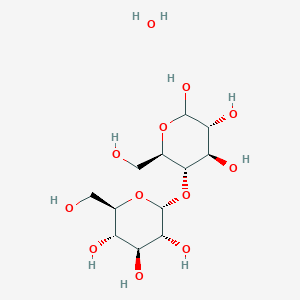
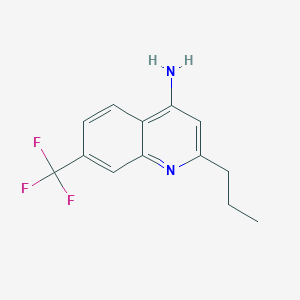
![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)
